molecular formula C11H9F3N2O B12110587 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12110587
M. Wt: 242.20 g/mol
InChI Key: UMIQYUDNZZPKRI-UHFFFAOYSA-N
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Description

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone class. This compound features a trifluoromethyl group and a tolyl group, which contribute to its unique chemical properties. The presence of these groups makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tolyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one: A structural isomer with similar properties.

    1-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Another isomer with a different position of the tolyl group.

    1-m-tolyl-3-(difluoromethyl)-1H-pyrazol-5(4H)-one: A compound with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the trifluoromethyl and tolyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O/c1-7-3-2-4-8(5-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3

InChI Key

UMIQYUDNZZPKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=N2)C(F)(F)F

Origin of Product

United States

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